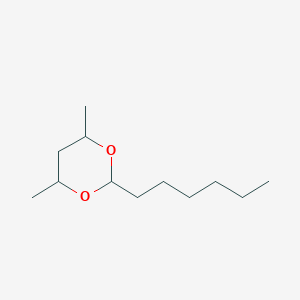
2-Hexyl-4,6-dimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-4,6-dimethyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is known for its stability and unique chemical properties, making it a valuable reagent in various chemical syntheses. The compound’s structure includes a dioxane ring substituted with hexyl and dimethyl groups, which contribute to its reactivity and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hexyl-4,6-dimethyl-1,3-dioxane can be synthesized through the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This method involves the formation of a cyclic ester, which is then further reacted to introduce the hexyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-4,6-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The hexyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexyl ketones, while reduction can produce hexyl alcohols.
Applications De Recherche Scientifique
2-Hexyl-4,6-dimethyl-1,3-dioxane is utilized in various scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism by which 2-Hexyl-4,6-dimethyl-1,3-dioxane exerts its effects involves its ability to participate in nucleophilic and electrophilic reactions. The dioxane ring provides a stable framework that can interact with various molecular targets, facilitating the formation of new chemical bonds. The hexyl and dimethyl groups enhance its solubility and reactivity, making it a versatile compound in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
2-Ethyl-4,4-dimethyl-1,3-dioxane: Another similar compound with an ethyl group instead of a hexyl group.
Uniqueness
2-Hexyl-4,6-dimethyl-1,3-dioxane is unique due to the presence of the hexyl group, which enhances its hydrophobicity and alters its reactivity compared to other dioxane derivatives. This makes it particularly useful in applications requiring specific solubility and stability properties.
Propriétés
Numéro CAS |
5420-93-9 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
2-hexyl-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-12-13-10(2)9-11(3)14-12/h10-12H,4-9H2,1-3H3 |
Clé InChI |
BSNWHBPLTGXHBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1OC(CC(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


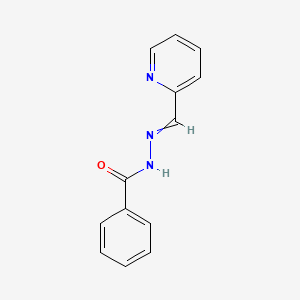
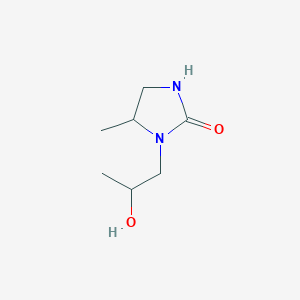

![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)
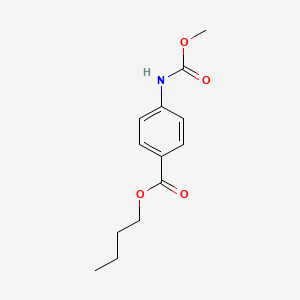
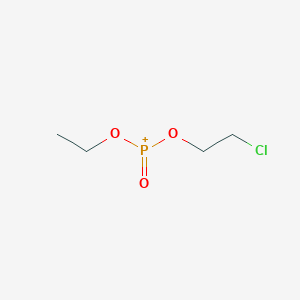
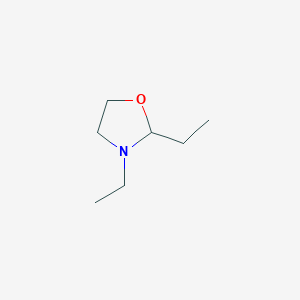
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
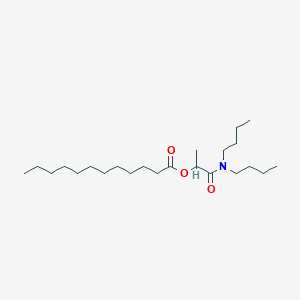
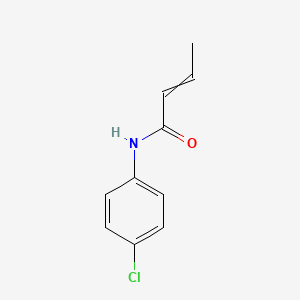
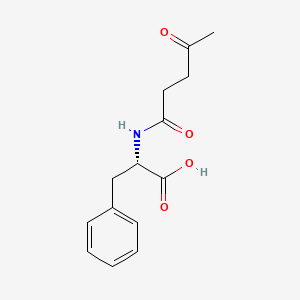
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)

